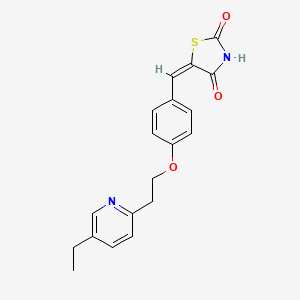

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione

Descripción general

Descripción

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a thiazolidinedione core, which is a common structural motif in various pharmacologically active molecules, particularly in the treatment of diabetes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione typically involves multiple steps:

Formation of the Thiazolidinedione Core: The initial step involves the synthesis of the thiazolidinedione core, which can be achieved through the reaction of thiourea with α-haloketones under basic conditions.

Introduction of the Benzylidene Group: The next step is the condensation of the thiazolidinedione with an appropriate benzaldehyde derivative, in this case, 4-(2-(5-ethylpyridin-2-yl)ethoxy)benzaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Final Product Formation: The final step involves purification, typically through recrystallization or column chromatography, to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyridine ring, forming corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxy group, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include the corresponding benzyl derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in various substituted derivatives.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Thiazolidinediones, a class of compounds to which this molecule belongs, are known for their role in the treatment of Type 2 diabetes mellitus. They function primarily as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity.

Case Study : A recent study demonstrated that derivatives of thiazolidinediones, including 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione, exhibited promising anti-diabetic properties through molecular docking studies that indicated strong binding affinities to PPARγ .

Protein Tyrosine Phosphatase 1B Inhibition

The compound has been identified as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Inhibiting PTP1B can enhance insulin sensitivity and is a target for diabetes treatment.

Findings : A quantitative structure–activity relationship (QSAR) model was developed to predict the efficacy of various thiazolidinedione derivatives as PTP1B inhibitors. The study reported that the designed compounds showed significant inhibitory activity against PTP1B, positioning them as candidates for further development .

Pharmacological Activities

The compound has been evaluated for various pharmacological activities beyond its antidiabetic effects:

- Antibacterial Activity : Some derivatives have shown antibacterial properties, indicating potential applications in treating infections .

- Calcium Channel Blocker : The compound has also been explored for its ability to act as a calcium channel blocker, which may have implications in cardiovascular therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The thiazolidine ring and substituents significantly influence its biological activity.

Data Table: SAR Insights

| Substituent | Biological Activity | Binding Affinity |

|---|---|---|

| Ethoxy Group | Enhances solubility | Moderate |

| Pyridine Ring | Increases binding to PPARγ | High |

| Benzylidene Group | Critical for PTP1B inhibition | Very High |

Computational Studies

Recent computational studies have utilized molecular dynamics simulations and density functional theory (DFT) to explore the stability and reactivity of the compound. These studies provide insights into how modifications can enhance its therapeutic profile.

Example : Molecular docking simulations revealed that specific conformations of the compound formed stable interactions with target proteins, suggesting pathways for further optimization .

Mecanismo De Acción

The mechanism of action of 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Pioglitazone: A well-known thiazolidinedione used in the treatment of diabetes.

Rosiglitazone: Another thiazolidinedione with similar applications in diabetes management.

Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. Its ethylpyridinyl and benzylidene groups provide additional sites for chemical modification and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Actividad Biológica

5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities, particularly in the context of diabetes and cancer therapies. This article explores its biological activity, molecular interactions, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C19H18N2O3S

- Molecular Weight: 354.42 g/mol

- CAS Number: 144809-28-9

The compound primarily acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a target for developing anti-diabetic agents. PTP1B plays a crucial role in insulin signaling, and its inhibition can enhance insulin sensitivity.

Key Interactions

Research indicates that this compound establishes various interactions with amino acids within the active site of PTP1B:

- Hydrogen Bonds: Significant interactions with residues such as ASP48 and TYR20.

- Electrostatic Interactions: Notable with ASP48, contributing to binding affinity.

- Alkyl and π-Alkyl Interactions: Engaged with ALA217, CYS215, VAL49, and ARG221.

These interactions suggest a well-defined binding mode that enhances the compound's inhibitory activity against PTP1B .

Biological Activities

The compound exhibits a broad spectrum of biological activities beyond its role as a PTP1B inhibitor:

1. Antidiabetic Activity

The compound has been shown to improve glucose uptake in cellular models, indicating its potential as an anti-diabetic agent. In vitro studies have demonstrated its effectiveness in enhancing insulin sensitivity .

2. Anticancer Properties

Recent studies suggest that it may also possess anticancer properties by regulating cell growth and inducing apoptosis in cancer cell lines. The activation of peroxisome proliferator-activated receptor gamma (PPARγ) pathways has been implicated in these effects .

3. Other Pharmacological Activities

The compound has shown promise as:

- Thiol protease inhibitor

- Calcium channel N-type blocker

- Amyloid beta precursor protein antagonist

These activities highlight its potential in treating various conditions beyond diabetes .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have indicated that the compound binds effectively to PTP1B with a favorable binding energy, suggesting high affinity and specificity. The binding poses reveal critical interactions that stabilize the ligand within the active site .

ADME-Tox Predictions

In silico predictions regarding Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity (Tox) have shown promising results:

Propiedades

IUPAC Name |

(5E)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,11-12H,2,9-10H2,1H3,(H,21,22,23)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTUJOCADSTMCL-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144809-28-9 | |

| Record name | 2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methylene] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.